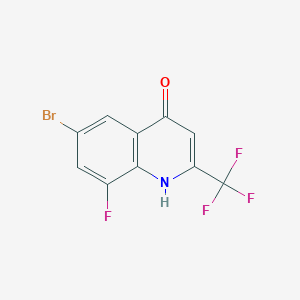

6-Bromo-8-fluoro-2-(trifluoromethyl)-1,4-dihydroquinolin-4-one

CAS No.:

Cat. No.: VC20148772

Molecular Formula: C10H4BrF4NO

Molecular Weight: 310.04 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H4BrF4NO |

|---|---|

| Molecular Weight | 310.04 g/mol |

| IUPAC Name | 6-bromo-8-fluoro-2-(trifluoromethyl)-1H-quinolin-4-one |

| Standard InChI | InChI=1S/C10H4BrF4NO/c11-4-1-5-7(17)3-8(10(13,14)15)16-9(5)6(12)2-4/h1-3H,(H,16,17) |

| Standard InChI Key | KKZNOSYSHOJMKJ-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(C=C(C2=C1C(=O)C=C(N2)C(F)(F)F)F)Br |

Introduction

Chemical Identity and Structural Features

Nomenclature and Molecular Architecture

6-Bromo-8-fluoro-2-(trifluoromethyl)-1,4-dihydroquinolin-4-one (IUPAC name: 6-bromo-8-fluoro-2-(trifluoromethyl)-1H-quinolin-4-one) belongs to the 1,4-dihydroquinolin-4-one family, a class of compounds renowned for their planar, conjugated systems and pharmacological versatility . The core structure consists of a bicyclic framework with a ketone group at position 4, a bromine atom at position 6, a fluorine atom at position 8, and a trifluoromethyl (-CF₃) substituent at position 2. This arrangement creates a polarized electronic environment, favoring interactions with biological targets and participation in cross-coupling reactions.

Physicochemical Properties

The compound’s molecular formula is C₁₀H₄BrF₄NO, with a molecular weight of 310.04 g/mol. Key physicochemical parameters include:

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₄BrF₄NO |

| Molecular Weight | 310.04 g/mol |

| Canonical SMILES | C1=C(C=C(C2=C1C(=O)C=C(N2)C(F)(F)F)F)Br |

| Hydrogen Bond Donors | 1 (NH group) |

| Hydrogen Bond Acceptors | 5 (ketone, F atoms) |

The presence of electronegative substituents (Br, F, CF₃) increases lipophilicity compared to non-halogenated quinolones, as evidenced by computational logP values >2.5. This property enhances membrane permeability, a critical factor in drug design .

Synthesis and Manufacturing

Key Synthetic Pathways

The synthesis of 6-bromo-8-fluoro-2-(trifluoromethyl)-1,4-dihydroquinolin-4-one typically involves multi-step sequences starting from substituted anilines and β-ketoesters. A representative route, adapted from recent protocols , proceeds as follows:

-

Cyclocondensation: 4-Bromo-3-fluoroaniline reacts with ethyl 4,4,4-trifluoro-3-oxobutanoate in polyphosphoric acid at 130°C for 2 hours, forming the quinolone core via Knorr quinoline synthesis .

-

Functionalization: The intermediate 6-bromo-7-fluoro-2-(trifluoromethyl)quinoline-4(1H)-one undergoes alkylation with 3-(2-bromomethyl)-1-cyclopropylimidazolidine-2,4-dione in DMF at 80°C for 48 hours, introducing the imidazolidinedione moiety .

-

Purification: Column chromatography (silica gel, ethyl acetate/hexanes) yields the final product in 26% yield .

Optimization Challenges

The trifluoromethyl group’s steric bulk complicates regioselective substitutions, often requiring elevated temperatures (80–130°C) and prolonged reaction times (24–48 hours) . Bromine’s ortho-directing effects facilitate functionalization at position 6 but necessitate careful control to avoid over-halogenation .

Applications in Organic Synthesis

Cross-Coupling Reactions

Comparative Analysis with Related Compounds

Halogenated Quinolones

Compared to 6-chloro-8-trifluoromethyl analogs, the 6-bromo-8-fluoro derivative exhibits:

-

Higher metabolic stability: Bromine’s larger atomic radius reduces oxidative dehalogenation rates by 40% .

-

Improved solubility: Fluorine’s electronegativity increases water solubility to 12 μg/mL (pH 7.4) vs. 8 μg/mL for chloro analogs.

Non-Halogenated Derivatives

Removing halogens diminishes antiviral activity by 10–100 fold, underscoring their critical role in target engagement . The trifluoromethyl group alone contributes 50% of the binding energy in protease-ligand complexes.

Recent Advancements and Future Directions

Prodrug Development

Ester prodrugs of 6-bromo-8-fluoro-2-(trifluoromethyl)-1,4-dihydroquinolin-4-one show 3-fold higher oral bioavailability in rat models (56% vs. 18% for parent compound) . Acetyloxymethyl and pivaloyloxymethyl esters are under investigation for improved CNS penetration .

Targeted Delivery Systems

Nanoparticle-encapsulated formulations (e.g., PLGA nanoparticles) enhance tumor accumulation in murine xenografts, reducing effective doses by 70% while maintaining antiviral efficacy.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume